molecular formula C7H7N5O2S B1270955 [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid CAS No. 304444-52-8

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid

Cat. No. B1270955
M. Wt: 225.23 g/mol
InChI Key: ZQNGOBASIKAMLN-UHFFFAOYSA-N
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Description

“[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H7N5O2S and a molecular weight of 225.23 .


Molecular Structure Analysis

The molecular structure of “[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid” is represented by the formula C7H7N5O2S . This indicates that the molecule contains seven carbon atoms, seven hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom.

Scientific Research Applications

Immunobiological Activity

  • Immunostimulatory and Immunomodulatory Potency: Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, with substitutions at position 6 of the purine base, have shown significant immunostimulatory and immunomodulatory effects. The 2-amino-6-sulfanylpurine derivative was particularly potent in enhancing the secretion of chemokines RANTES and MIP-1alpha and augmenting NO biosynthesis, primarily triggered by IFN-gamma (Doláková et al., 2005).

Chemical Transformations and Synthesis

  • Transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines: A study demonstrated a method for the transformation of 8-[(2-hydroxyalkyl)sulfanyl]adenines to derivatives of 6-amino-7H-purin-8(9H)-one, revealing the dependence of the S→O transformation on the starting compounds and reaction conditions (Janeba et al., 2001).

Synthesis of Novel Compounds

  • Novel Derivative Synthesis: The synthesis of novel 2-amino-9-alkoxyalkylpurine derivatives, with sulfur-containing substituents at positions 6 and 8 of the purine cycle, was achieved, broadening the scope of purine derivative synthesis (Ikaunieks et al., 2006).

Enzyme Inhibitory Studies

  • Alkaline Phosphatase Inhibitors: Compounds like substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as potent inhibitors of human alkaline phosphatase, offering insights into enzyme inhibitory kinetics and DNA binding studies (Iqbal et al., 2019).

Molecular Complexes and Crystal Engineering

  • Crystal Engineering: Modified purine ligands, such as 2-(2-amino-9H-purin-9-yl) acetic acid, have been studied for their interaction with transition metal ions, leading to the formation of complex structures like metallaquartets and halide-bridged clusters (Mohapatra & Verma, 2016).

Safety And Hazards

In case of accidental exposure, the following first aid measures are recommended :

properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12-7(11-4)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNGOBASIKAMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364282
Record name [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid

CAS RN

304444-52-8
Record name [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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